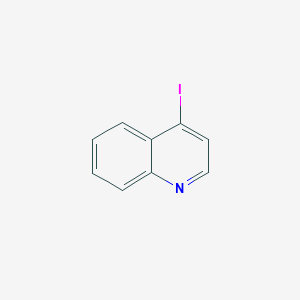

4-Iodoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STERKHRCDZPNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507041 | |

| Record name | 4-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16560-43-3 | |

| Record name | 4-Iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Enduring Legacy of a Fused Heterocycle

An In-depth Technical Guide to the History of Quinoline Synthesis and Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] First identified in the 19th century, its scaffold is now a privileged structure, embedded in a vast array of natural alkaloids and synthetic compounds with profound biological and therapeutic activities.[1][3][4] From the celebrated antimalarial quinine to cutting-edge anticancer agents and antibacterial drugs, the quinoline nucleus is a testament to the power of heterocyclic chemistry in drug discovery.[5][6][7] This guide provides a comprehensive exploration of the history of quinoline, from its initial isolation from coal tar to the development of the foundational synthetic methodologies that enabled its widespread investigation and application. We will delve into the mechanistic underpinnings of these classical reactions, provide field-proven experimental protocols, and trace their evolution into the more efficient and sustainable methods employed today.

Part 1: From Coal Tar to a Defined Structure: The Discovery of Quinoline

The story of quinoline begins not in a pristine laboratory, but in the complex, odorous milieu of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge, while analyzing this industrial byproduct, isolated a colorless, oil-like substance which he named "leukol" (from the Greek for "white oil").[1][2][8] This marked the first extraction of quinoline as a distinct chemical entity.[8]

A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the well-known antimalarial alkaloid quinine with a strong base, potassium hydroxide.[2] He named this substance "Chinoilin," which later evolved into quinoline.[2] For a time, Runge's "leukol" and Gerhardt's "Chinoilin" were thought to be different compounds due to variations in their reactivity, a consequence of impurities in the early preparations. It was the meticulous work of August Wilhelm von Hofmann that ultimately demonstrated the two were, in fact, identical.[2][9]

With the compound isolated and identified, the next crucial step was the elucidation of its structure. This puzzle was solved in 1869 by August Kekulé, renowned for his work on the structure of benzene. He proposed that quinoline possessed a fused bicyclic structure, comprising a benzene ring and a pyridine ring sharing two carbon atoms—the structure we recognize today.[8] This breakthrough provided the theoretical framework necessary for chemists to move from mere isolation to targeted synthesis.

Part 2: The Classical Era: Forging the Quinoline Core

The late 19th century was a golden age for synthetic organic chemistry, witnessing the development of several foundational methods for constructing the quinoline ring system.[10] These named reactions, born out of the scientific and commercial interests of the time, including the burgeoning dye industry and the study of natural alkaloids, remain pillars of heterocyclic synthesis.[10]

The Skraup Synthesis (1880): A Vigorous Condensation

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing quinoline itself.[1][11][12] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, typically nitrobenzene.[11][13]

Causality and Mechanism: The genius of the Skraup synthesis lies in the in situ generation of an α,β-unsaturated aldehyde.

-

Acrolein Formation: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive acrolein.[12][14]

-

Michael Addition: The aniline, acting as a nucleophile, attacks the acrolein via a 1,4-conjugate (Michael) addition.[14]

-

Cyclization & Dehydration: The acidic medium then catalyzes the cyclization of the resulting intermediate, followed by dehydration to form 1,2-dihydroquinoline.[14]

-

Oxidation: The final, crucial step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. Nitrobenzene serves this purpose, being reduced to aniline in the process, which can then re-enter the reaction cycle.[14]

The reaction is notoriously exothermic and can become violent.[13][14] For this reason, moderators such as ferrous sulfate (FeSO₄) are often added to ensure a more controlled reaction rate.[11][14]

Caption: The Skraup synthesis proceeds via dehydration, addition, cyclization, and oxidation.

Experimental Protocol: Synthesis of Quinoline

| Step | Procedure |

|---|---|

| 1. | In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.[13] |

| 2. | Slowly and with constant, vigorous stirring, add concentrated sulfuric acid to the mixture. The addition should be done in portions to control the initial heat evolution. |

| 3. | Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the reaction mixture as a moderator.[13] |

| 4. | Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[13] |

| 5. | After cooling, dilute the mixture with water and steam distill to remove unreacted nitrobenzene. |

| 6. | Make the residue alkaline with sodium hydroxide solution and steam distill again to isolate the crude quinoline. |

| 7. | Purify the collected quinoline via extraction with an organic solvent, drying over an anhydrous salt (e.g., potassium carbonate), and fractional distillation.[13] |

The Doebner-von Miller Reaction (1881): A Versatile Modification

Shortly after Skraup's discovery, Oscar Döbner and Wilhelm von Miller developed a more versatile modification.[1][15][16] This reaction extends the core concept of the Skraup synthesis by reacting an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, often hydrochloric acid or a Lewis acid.[1][15][17] This approach allows for the synthesis of a wider variety of substituted quinolines.

Causality and Mechanism: The mechanism has been a subject of debate but is believed to proceed through a fragmentation-recombination pathway.[15][18]

-

Conjugate Addition: The reaction begins with a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[15]

-

Fragmentation-Recombination: The resulting intermediate can fragment into an imine and a saturated ketone. These fragments can then recombine, which helps explain the product mixtures sometimes observed.[15][18]

-

Cyclization and Oxidation: The subsequent steps involve condensation with a second aniline molecule, electrophilic addition, cyclization, elimination of an aniline molecule, and final oxidation to the aromatic quinoline.[15]

A significant challenge in this reaction is the tendency for the α,β-unsaturated carbonyl compounds to polymerize under the strong acidic conditions, leading to tar formation and low yields.[17] Modern protocols often employ biphasic solvent systems or the gradual addition of reactants to mitigate this issue.[17]

Caption: The Doebner-von Miller reaction synthesizes quinolines from anilines and enones.

The Friedländer Synthesis (1882): A Convergent Condensation

Discovered by Paul Friedländer, this method is a powerful and straightforward route to poly-substituted quinolines.[19][20][21] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group.[10][20][22]

Causality and Mechanism: The elegance of the Friedländer synthesis lies in its convergent nature, bringing two key fragments together. Two mechanistic pathways are considered viable:[19][23]

-

Pathway A (Aldol First): The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline.[23][24]

-

Pathway B (Schiff Base First): Alternatively, the 2-amino group of the aromatic ketone can first form a Schiff base with the second carbonyl compound. This intermediate then undergoes an intramolecular aldol condensation and subsequent dehydration to form the final product.[19][23]

The prevailing pathway can depend on the specific substrates and reaction conditions (acidic vs. basic).[23] A key limitation arises when using unsymmetrical ketones, which can lead to regioselectivity issues and the formation of isomeric products.[23][25]

Caption: The Friedländer synthesis can proceed via an initial aldol or Schiff base formation.

Other Foundational Classical Syntheses

Several other named reactions from this era contribute to the classical toolbox for quinoline synthesis.

| Synthesis Name | Year | Reactants | Key Feature |

| Combes | 1888 | Aniline + β-diketone | Forms 2,4-disubstituted quinolines under acidic conditions.[1][26] |

| Conrad-Limpach | 1887 | Aniline + β-ketoester | Produces 4-hydroxyquinolines (4-quinolones) via thermal cyclization.[1][27] |

| Knorr | 1886 | β-ketoanilide | Cyclization in strong acid (H₂SO₄) to yield 2-hydroxyquinolines.[1] |

| Pfitzinger | 1886 | Isatin + Carbonyl Compound | A variation of the Friedländer that produces quinoline-4-carboxylic acids.[1][10] |

Part 3: The Modern Era: Advancing Efficiency and Scope

While the classical syntheses are robust, they often require harsh conditions, high temperatures, and can suffer from low yields or poor regioselectivity.[4] Modern research has focused on refining these methods and developing new pathways that are milder, more efficient, and environmentally benign.[28][29]

The Gould-Jacobs Reaction (1939): A Gateway to Quinolones

A significant 20th-century contribution is the Gould-Jacobs reaction, which provides a flexible route to 4-hydroxyquinoline-3-carboxylates.[1][30][31] These products are precursors to the quinolone class of antibiotics.[27] The reaction proceeds by condensing an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, hydrolysis, and decarboxylation.[27][30]

Mechanism:

-

Condensation: The aniline displaces the ethoxy group from EMME to form an anilinomethylenemalonate intermediate.[30]

-

Cyclization: This intermediate undergoes a 6-electron thermal cyclization to form the quinoline ring. This step often requires high temperatures in solvents like diphenyl ether or Dowtherm A.[27][30][32]

-

Saponification & Decarboxylation: The resulting ester is hydrolyzed to a carboxylic acid, which is then decarboxylated upon heating to yield the final 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[30]

Caption: The Gould-Jacobs reaction is a multi-step synthesis of 4-quinolones.

21st Century Innovations

The drive for "green chemistry" has profoundly impacted quinoline synthesis.[3][28] Researchers now employ a variety of techniques to improve upon classical methods, focusing on energy efficiency, catalyst reusability, and avoidance of hazardous solvents.

| Modern Approach | Description | Advantages |

| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture. | Dramatically reduced reaction times (minutes vs. hours), often improved yields, and enables solvent-free reactions.[29][32] |

| Lewis Acid Catalysis | Employs Lewis acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃) instead of or in addition to Brønsted acids. | Can provide milder reaction conditions and improved regioselectivity compared to harsh mineral acids.[18][33] |

| Heterogeneous Catalysis | Uses solid-supported catalysts (e.g., clays, zeolites, polymer resins like Amberlyst-15). | Simplifies product purification (catalyst is filtered off) and allows for catalyst recycling and reuse.[28][33] |

| Ionic Liquids | Uses non-volatile, thermally stable salts as solvents and/or catalysts. | Can enhance reaction rates and serve as a recyclable, environmentally friendlier medium compared to volatile organic solvents.[1] |

| One-Pot/Multicomponent Reactions | Combines multiple reaction steps into a single procedure without isolating intermediates. | Improves operational efficiency, reduces waste, and saves time and resources.[29] |

Conclusion

The history of quinoline synthesis is a compelling narrative of chemical innovation, evolving from the serendipitous isolation from an industrial byproduct to highly controlled, atom-economical synthetic strategies. The foundational reactions developed by Skraup, Friedländer, Doebner, Miller, and their contemporaries laid the essential groundwork, providing access to a chemical scaffold of immense value. Today, these classical methods, refined by modern technologies, continue to empower researchers in drug development and materials science. The enduring relevance of the quinoline core, constantly being incorporated into new therapeutic agents and functional materials, ensures that the rich history of its synthesis will continue to inspire future discoveries.

References

- Combes quinoline synthesis - Wikipedia.

- Gould–Jacobs reaction - Wikipedia.

- Friedländer synthesis - Wikipedia.

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

- What is the history of the discovery of quinoline? - Blog - BIOSYNCE. (2025).

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.

- Quinoline - Wikipedia.

- Friedländer Quinoline Synthesis - ResearchGate.

- Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.

- Friedlaender Synthesis - Organic Chemistry Portal.

- Skraup reaction - Wikipedia.

- Sharma, P., Kumar, A., & Sharma, P. (2015). Recent advances in the synthesis of quinolines: a review. RSC Advances, 5(124), 102231–102254.

- Doebner–Miller reaction - Wikipedia.

- Singh, R., Kumar, D., & Singh, R. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1).

- Preparation and Properties of Quinoline.

- Doebner-Miller reaction and applications - SlideShare.

- Węc, K., & Stączek, P. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6214.

- Skraup's Synthesis - Vive Chemistry. (2012).

- Pinto, D. C. G. A., Silva, A. M. S., & García-Mera, X. (2025). A review on quinolines: New green synthetic methods and bioactive potential. European Journal of Pharmaceutical Sciences, 209, 107097.

- Gould-Jacobs Reaction.

- Doebner-Miller Reaction - SynArchive.

- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021).

- Concerning the mechanism of the Friedländer quinoline synthesis.

- synthesis of quinoline derivatives and its applications - SlideShare.

- Párraga, J., Galán, A., Bueno, J., & Cerdá-Nicolás, M. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1296.

- The Friedländer Synthesis of Quinolines - Organic Reactions.

- Kale, S., Attar, M., Gandigude, P., & Panchabhai, V. (2025). Review on Quinoline: Recent Advances in Synthesis and Applications. International Journal of All Research Education and Scientific Methods (IJARESM).

- Synthetic approaches for quinoline and isoquinoline - ResearchGate.

- Advances in polymer based Friedlander quinoline synthesis - PMC.

- Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024).

- August Wilhelm von Hofmann - Wikipedia.

- A brief history of quinoline as antimalarial agents - ResearchGate.

- Zhou, Y., & Liu, X. (2020). Biologically active quinoline and quinazoline alkaloids part I. Phytochemistry Reviews, 19(4), 925–974.

Sources

- 1. iipseries.org [iipseries.org]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. A review on quinolines: New green synthetic methods and bioactive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. uop.edu.pk [uop.edu.pk]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. jk-sci.com [jk-sci.com]

- 22. Friedlaender Synthesis [organic-chemistry.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 27. mdpi.com [mdpi.com]

- 28. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. tandfonline.com [tandfonline.com]

- 30. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 31. Gould-Jacobs Reaction [drugfuture.com]

- 32. mdpi.com [mdpi.com]

- 33. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Friedlieb Ferdinand Runge and the Isolation of Quinoline from Coal Tar

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In 1834, the German analytical chemist Friedlieb Ferdinand Runge achieved a pivotal breakthrough in organic chemistry by isolating a novel nitrogenous base from coal tar, which he named "Leukol".[1] This substance was later identified as quinoline, a heterocyclic aromatic compound that has since become a cornerstone of synthetic chemistry and a "privileged scaffold" in modern drug development.[2] This technical guide deconstructs Runge's pioneering work, offering a reconstructed protocol grounded in the principles of 19th-century chemistry. It elucidates the causality behind his experimental choices, from acid-base extraction to fractional distillation, and connects this foundational discovery to the contemporary synthesis and application of quinoline-based pharmaceuticals. This document serves as a comprehensive resource for professionals seeking to understand the historical context and enduring legacy of one of heterocyclic chemistry's most vital molecules.

The Unlikely Fountainhead: Coal Tar in the Industrial Age

Initially a voluminous and problematic waste product of the coal gas and coking industries, coal tar was a complex, viscous black liquid.[3][4][5] To the discerning eye of early analytical chemists like Runge, however, this industrial refuse was a chemical treasure trove.[6][7] Coal tar is a complex mixture of thousands of chemical compounds, primarily polycyclic aromatic hydrocarbons (PAHs), phenols, and a small but significant fraction of heterocyclic compounds containing nitrogen, sulfur, and oxygen.[3][4][5][8] Runge's systematic investigations of this material between 1833 and 1834 led to the first identification of several foundational organic compounds, including phenol (carbolic acid), aniline (which he called "kyanol"), and pyrrole, alongside quinoline ("Leukol").[1][6][9]

Reconstructing the Isolation Protocol: A Mechanistic Analysis

While Runge's original publications describe his findings, they lack the detailed, step-by-step methodologies standard in modern literature. By applying established principles of organic chemistry, we can reconstruct a logical and effective workflow that aligns with his reported success. The entire process hinges on exploiting the basicity of the nitrogen atom in the quinoline ring.

Experimental Workflow: A Probable Pathway to "Leukol"

Caption: Reconstructed workflow for Friedlieb Ferdinand Runge's isolation of quinoline.

Protocol Steps & Scientific Rationale

Step 1: Extraction of Basic Components

-

Methodology: The raw coal tar would be agitated with a dilute mineral acid, such as sulfuric acid. This would partition the mixture into two distinct layers: an aqueous acidic layer and an organic tar layer.[1][10]

-

Expertise & Causality: Quinoline's structure features a pyridine ring fused to a benzene ring.[11][12][13] The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule a weak base (pKa of its conjugate acid is ~4.9).[11] In an acidic medium, this nitrogen is readily protonated to form the quinolinium ion. The resulting salt, quinolinium sulfate, is ionic and therefore soluble in the aqueous phase. In contrast, the vast majority of coal tar's components, such as neutral polycyclic aromatic hydrocarbons (e.g., naphthalene, anthracene), are non-polar and insoluble in water. This fundamental difference in acid-base reactivity and solubility provides a robust system for the initial separation.

Step 2: Liberation of the Free Base

-

Methodology: The separated aqueous layer, containing the quinolinium salts, would then be treated with a strong, inexpensive base, such as lime (calcium hydroxide) or caustic soda (sodium hydroxide). This would cause an oily layer of the free bases to separate from the aqueous solution.

-

Trustworthiness & Self-Validation: This step is the logical inverse of the first. The addition of a strong base deprotonates the quinolinium ion, regenerating the neutral quinoline molecule. Being only slightly soluble in water, the organic base separates, providing a crude fraction of all the basic compounds originally extracted from the tar.[14] Runge named this oily fraction "Leukol," Greek for "white oil."[14]

Step 3: Purification via Fractional Distillation

-

Methodology: The crude basic fraction, a mixture of quinoline, isoquinoline, and their alkylated derivatives, would be subjected to fractional distillation.[15]

-

Expertise & Causality: Distillation separates liquids based on differences in their boiling points. Quinoline has a distinct boiling point of approximately 237°C.[11][16] By carefully heating the crude mixture and collecting the vapor fraction that condenses within a narrow temperature range around this point, Runge could achieve a significant degree of purification, isolating a substance much purer than his initial crude extract.

From "Leukol" to Quinoline: The Legacy in Modern Medicine

Runge had successfully isolated the compound, but its structural identity remained unknown. In 1842, French chemist Charles Gerhardt obtained the same substance by the alkaline distillation of the antimalarial alkaloid, quinine, and named it Chinolein (later, quinoline).[14] This established a critical link between an industrial byproduct and a vital natural medicine, sparking immense interest in the compound's potential.

Today, the quinoline core is a ubiquitous and indispensable scaffold in medicinal chemistry, forming the basis for a vast array of therapeutic agents.[2][17][18] Its rigid, planar structure and the synthetic versatility of its ring system allow for the precise positioning of functional groups to interact with biological targets.[18]

Table 1: Selected Modern Pharmaceuticals Incorporating the Quinoline Scaffold

| Drug Name | Therapeutic Class | Core Function and Significance |

| Chloroquine | Antimalarial | A foundational antimalarial drug that interferes with heme polymerization in the parasite.[19] |

| Ciprofloxacin | Antibiotic | A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase.[19] |

| Camptothecin | Anticancer | A potent inhibitor of the DNA enzyme topoisomerase I, used as a lead for other anticancer drugs like Topotecan.[20][21] |

| Bedaquiline | Anti-tubercular | A diarylquinoline that specifically inhibits mycobacterial ATP synthase, a key drug against multi-drug-resistant tuberculosis.[19] |

| Montelukast | Anti-asthmatic | A leukotriene receptor antagonist used to manage asthma and seasonal allergies. |

Conclusion

Friedlieb Ferdinand Runge's isolation of quinoline was more than the discovery of a single compound; it was a demonstration of the immense, untapped potential residing within industrial byproducts. His application of systematic acid-base extraction and distillation, guided by chemical intuition, laid a foundation for the separation science that underpins modern organic chemistry. The journey of quinoline from "Leukol," an obscure oil from black tar, to a privileged structure in life-saving medicines is a powerful testament to the long-reaching impact of fundamental chemical discovery. For today's researchers, Runge's work serves as a historical case study in the value of meticulous observation and the exploitation of fundamental physicochemical properties to unlock molecular treasures from the most complex of mixtures.

References

- Title: Quinoline: Structure, Properties & Uses Explained Source: Vedantu URL:[Link]

- Title: Quinoline - Wikipedia Source: Wikipedia URL:[Link]

- Title: Friedlieb Ferdinand Runge - Grokipedia Source: Grokipedia URL:[Link]

- Title: Friedlieb Ferdinand Runge - Wikipedia Source: Wikipedia URL:[Link]

- Title: Heterocyclic compound - Wikipedia Source: Wikipedia URL:[Link]

- Title: Quinoline – Structure, Properties, and Applications Source: Mechotech: Advanced Solutions URL:[Link]

- Title: Friedlieb Ferdinand Runge - History and Biography Source: History and Biography URL:[Link]

- Title: Biological importance of quinoline derivatives in natural and pharmaceutical drugs Source: ResearchG

- Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:[Link]

- Title: Friedlieb Ferdinand Runge | Organic Chemistry, Analytical Chemistry & Dye Synthesis Source: Britannica URL:[Link]

- Title: Friedlieb Ferdinand Runge (1794-1867) Source: WikiTree FREE Family Tree URL:[Link]

- Title: Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities Source: PubMed URL:[Link]

- Title: Quinoline | Description, Drugs, & Uses Source: Britannica URL:[Link]

- Title: Quinoline | DOCX Source: Slideshare URL:[Link]

- Title: Quinoline compound: Significance and symbolism Source: wisdomlib.org URL:[Link]

- Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: Royal Society of Chemistry URL:[Link]

- Title: Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist Source: Semantic Scholar URL:[Link]

- Title: Coal tar – Knowledge and References Source: Taylor & Francis URL:[Link]

- Title: Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist Source: ScienceOpen URL:[Link]

- Title: Coal tar - Wikipedia Source: Wikipedia URL:[Link]

- Title: (PDF)

- Title: Old King Coal Part 3: Coal Chemicals Source: The Chemical Engineer URL:[Link]

- Title: Method for separation of phenols and bases from coal tar oils by extraction Source: Google Patents URL

- Title: Heterocyclic Compounds Source: Michigan St

- Title: Coal tar | Carcinogenic, Polycyclic Aromatic Hydrocarbons, PAHs Source: Britannica URL:[Link]

- Title: Coal and the 19th Century (1973) Coal-tar industry, Coke Source: YouTube URL:[Link]

- Title: Coal Tar and its Distillation Processes Source: Isp

- Title: Biologically active quinoline and quinazoline alkaloids part I Source: PubMed Central URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Coal tar - Wikipedia [en.wikipedia.org]

- 5. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist – ScienceOpen [scienceopen.com]

- 10. Old King Coal Part 3: Coal Chemicals - Features - The Chemical Engineer [thechemicalengineer.com]

- 11. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 12. Quinoline | Description, Drugs, & Uses | Britannica [britannica.com]

- 13. Quinoline compound: Significance and symbolism [wisdomlib.org]

- 14. Quinoline - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. mechotech.in [mechotech.in]

- 17. researchgate.net [researchgate.net]

- 18. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 20. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 21. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Classical Named Reactions for Quinoline Synthesis

Introduction

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] First isolated from coal tar in 1834, this privileged structure is found in numerous natural alkaloids, such as quinine, and forms the core of a wide array of synthetic compounds with diverse pharmacological activities.[1][2] Its derivatives have shown remarkable potential as antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory agents.[2][4][6][7] The versatility of the quinoline ring system has driven the development of numerous synthetic methodologies over the past century and a half. This in-depth technical guide provides a comprehensive overview of the core classical named reactions for quinoline synthesis, offering insights into their mechanisms, scope, and practical applications for researchers, scientists, and drug development professionals.

This guide will delve into the intricacies of the following seminal reactions:

-

The Skraup Synthesis

-

The Doebner-von Miller Reaction

-

The Combes Quinoline Synthesis

-

The Conrad-Limpach-Knorr Synthesis

-

The Friedländer Synthesis

For each reaction, we will explore the underlying mechanistic pathways, discuss the scope and limitations, provide standardized experimental protocols, and offer expert insights into practical considerations.

Chapter 1: The Skraup Synthesis

Introduction and Historical Context

The Skraup synthesis, first reported by the Czech chemist Zdenko Hans Skraup in 1880, is one of the most fundamental and historically significant methods for the synthesis of quinolines.[1][8] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to produce quinoline itself.[8][9] While known for its often vigorous and exothermic nature, the Skraup synthesis remains a powerful tool for accessing a variety of substituted quinolines.[9]

Reaction Mechanism

The mechanism of the Skraup synthesis proceeds through several key steps, initiated by the dehydration of glycerol in the presence of concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][9]

Step 1: Formation of Acrolein Glycerol is dehydrated by concentrated sulfuric acid to yield acrolein.[1][9]

Step 2: Michael Addition The aniline undergoes a conjugate (Michael) addition to the acrolein.[9]

Step 3: Cyclization The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline.[9]

Step 4: Oxidation The 1,2-dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to furnish the aromatic quinoline product.[9]

Caption: A simplified workflow of the Skraup Synthesis.

Scope and Limitations

The Skraup synthesis is broadly applicable to a range of anilines. However, the harsh reaction conditions, including high temperatures and the use of strong acid, can limit its utility with sensitive substrates. The reaction can be highly exothermic and difficult to control, sometimes leading to the formation of tarry byproducts.[9] The choice of oxidizing agent is also crucial; arsenic pentoxide can be used as an alternative to nitrobenzene, resulting in a less violent reaction.[8] For meta-substituted anilines, the regiochemical outcome of the cyclization can be unpredictable.[10]

Experimental Protocol

| Step | Procedure | Reagents & Conditions |

| 1 | Charge Reactor | In a fume hood, cautiously add concentrated sulfuric acid to a mixture of the aniline and glycerol in a round-bottom flask equipped with a reflux condenser and mechanical stirrer. |

| 2 | Add Oxidizing Agent | Slowly and carefully add the oxidizing agent (e.g., nitrobenzene). The addition of ferrous sulfate can help to moderate the reaction.[9] |

| 3 | Heating | Heat the mixture under reflux for several hours. The reaction is often vigorous, and careful temperature control is necessary. |

| 4 | Work-up | After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. |

| 5 | Purification | The crude quinoline is typically purified by steam distillation followed by fractional distillation or recrystallization. |

Key Insights and Practical Considerations

-

Safety: The Skraup reaction is notoriously exothermic. It should be performed with extreme caution in a well-ventilated fume hood, and the temperature should be carefully monitored. The use of a moderator like ferrous sulfate is highly recommended.[9]

-

Substrate Scope: Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can hinder it.

-

Modifications: Several modifications have been developed to improve the safety and efficiency of the Skraup synthesis, including the use of milder oxidizing agents and the addition of boric acid to control the reaction rate.[9]

Chapter 2: The Doebner-von Miller Reaction

Introduction

The Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis, is a versatile and more general method for preparing substituted quinolines.[1][11] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, typically hydrochloric acid or a Lewis acid.[1][12] This reaction can be considered an extension of the Skraup synthesis, where the α,β-unsaturated carbonyl compound is pre-formed or generated in situ.[11]

Reaction Mechanism

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate. A widely accepted pathway involves the following steps:

Step 1: Michael Addition The aniline undergoes a conjugate addition to the α,β-unsaturated carbonyl compound.

Step 2: Carbonyl Addition A second molecule of aniline then adds to the carbonyl group of the Michael adduct.

Step 3: Cyclization and Dehydration The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline derivative.

Step 4: Oxidation The dihydroquinoline is then oxidized to the quinoline. The oxidizing agent is often an imine formed in a side reaction.

A fragmentation-recombination mechanism has also been proposed based on isotopic labeling studies.[10][11]

Caption: A generalized workflow for the Doebner-von Miller Reaction.

Scope and Limitations

The Doebner-von Miller reaction offers a broader scope than the Skraup synthesis, allowing for the preparation of a wider range of substituted quinolines.[1] It can be performed under milder conditions, although it can still be prone to the formation of tarry byproducts, especially with aldehydes that can readily polymerize.[13] The reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids is a notable variation known as the Doebner reaction.[14]

Experimental Protocol

| Step | Procedure | Reagents & Conditions |

| 1 | Prepare Aniline Solution | Dissolve the aniline in an acidic medium (e.g., aqueous HCl). |

| 2 | Add Carbonyl Compound | Slowly add the α,β-unsaturated aldehyde or ketone to the stirred aniline solution. If generating the unsaturated carbonyl in situ, the corresponding aldehyde or ketone is added. |

| 3 | Heating | Heat the reaction mixture under reflux for several hours. |

| 4 | Work-up | After cooling, neutralize the reaction mixture with a base and extract the product with an organic solvent. |

| 5 | Purification | Purify the crude product by distillation, chromatography, or recrystallization. |

Comparative Analysis: Skraup vs. Doebner-von Miller

| Feature | Skraup Synthesis | Doebner-von Miller Reaction |

| Carbonyl Source | Glycerol (dehydrated to acrolein in situ) | Pre-formed or in situ generated α,β-unsaturated aldehydes or ketones |

| Reaction Conditions | Harsh (conc. H₂SO₄, high temp.) | Generally milder (HCl or Lewis acids) |

| Scope | More limited | Broader, more versatile |

| Control | Often difficult, can be violent | More controllable |

Chapter 3: The Combes Quinoline Synthesis

Introduction

First reported by Alphonse Combes in 1888, the Combes quinoline synthesis is a method for preparing 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[1][15][16] The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid.[1][15]

Reaction Mechanism

The Combes synthesis proceeds via the formation of a Schiff base intermediate, followed by an acid-catalyzed cyclization.

Step 1: Schiff Base Formation The aniline reacts with one of the carbonyl groups of the β-diketone to form a Schiff base, which is in equilibrium with its enamine tautomer.[15][16]

Step 2: Cyclization The enamine undergoes an intramolecular electrophilic aromatic substitution, which is the rate-determining step.[15]

Step 3: Dehydration The resulting cyclic intermediate is then dehydrated to yield the final substituted quinoline product.[15]

Caption: Key steps in the Combes Quinoline Synthesis.

Scope and Limitations

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines. The nature of the substituents on both the aniline and the β-diketone can influence the reaction's efficiency. Strong electron-withdrawing groups on the aniline can inhibit the cyclization step.[16] The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.

Experimental Protocol

| Step | Procedure | Reagents & Conditions |

| 1 | Condensation | Mix the aniline and the β-diketone, often without a solvent, and heat to form the enamine intermediate. |

| 2 | Cyclization | Add the enamine to a strong acid (e.g., concentrated sulfuric acid) and heat to effect cyclization. |

| 3 | Work-up | Pour the reaction mixture onto ice and neutralize with a base to precipitate the quinoline product. |

| 4 | Purification | Isolate the product by filtration and purify by recrystallization or chromatography. |

Chapter 4: The Conrad-Limpach-Knorr Synthesis

Introduction

The Conrad-Limpach-Knorr synthesis provides access to quinolones, which are tautomers of hydroxyquinolines. This method involves the reaction of an aniline with a β-ketoester.[17][18] The regiochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the temperature.[17][18]

-

Conrad-Limpach Synthesis (Kinetic Control): At lower temperatures, the aniline attacks the keto group of the β-ketoester, leading to the formation of a 4-quinolone (4-hydroxyquinoline).[17][18]

-

Knorr Synthesis (Thermodynamic Control): At higher temperatures, the aniline attacks the ester group, resulting in a β-ketoanilide intermediate that cyclizes to form a 2-quinolone (2-hydroxyquinoline).[18]

Reaction Mechanism

Conrad-Limpach Pathway (to 4-Quinolones): The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base, which then undergoes a thermal electrocyclic ring closure to yield the 4-quinolone.[18][19]

Knorr Pathway (to 2-Quinolones): At higher temperatures, the aniline acts as a nucleophile towards the ester carbonyl, forming a β-ketoanilide. This intermediate then undergoes an intramolecular cyclization and dehydration under acidic conditions to give the 2-quinolone.[18]

Caption: The two proposed mechanisms of the Friedländer Synthesis.

Scope and Limitations

The Friedländer synthesis is highly versatile and generally provides good yields of substituted quinolines. A wide variety of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids, and bases, have been employed to promote the reaction. [20]A significant advantage of this method is that the substitution pattern of the resulting quinoline is unambiguously determined by the starting materials. However, a potential limitation is the possibility of self-condensation of the starting carbonyl compounds, especially under basic conditions. [21]

Experimental Protocol

| Step | Procedure | Reagents & Conditions |

| 1 | Mix Reactants | Combine the 2-aminoaryl aldehyde or ketone, the α-methylene carbonyl compound, and the catalyst in a suitable solvent. |

| 2 | Heating | Heat the reaction mixture, often under reflux, for a period ranging from a few hours to a day. Microwave irradiation has also been successfully employed to accelerate the reaction. [22] |

| 3 | Isolation | After cooling, the product may precipitate directly from the reaction mixture. Alternatively, an extractive work-up may be required. |

| 4 | Purification | Purify the crude quinoline by recrystallization or column chromatography. |

Chapter 6: Comparative Summary and Outlook

Summary Table

| Reaction | Substrates | Key Reagents/Conditions | Main Product Type | Advantages | Limitations |

| Skraup | Aniline, Glycerol | conc. H₂SO₄, Oxidizing Agent | Unsubstituted/Substituted Quinolines | Simple starting materials | Harsh conditions, often violent, limited scope |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (Brønsted or Lewis) | Substituted Quinolines | More general and versatile than Skraup | Can produce tarry byproducts |

| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄) | 2,4-Disubstituted Quinolines | Good for specific substitution patterns | Limited to β-diketone substrates |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Temperature control (Low for 4-quinolone, High for 2-quinolone) | 2- or 4-Quinolones | Access to quinolones, regioselectivity control | Requires high temperatures, especially for 2-quinolones |

| Friedländer | 2-Aminoaryl Carbonyl, α-Methylene Carbonyl | Acid or base catalyst | Polysubstituted Quinolines | High yields, unambiguous regiochemistry | Potential for self-condensation of reactants |

Modern Perspectives

While these classical named reactions form the bedrock of quinoline synthesis, modern organic chemistry continues to build upon these foundations. [6]Contemporary research focuses on developing greener and more efficient methods, employing novel catalysts, microwave-assisted synthesis, and one-pot multi-component reactions to access complex quinoline derivatives. [22][23][24]These classical methods, however, remain indispensable for their reliability, scalability, and the fundamental chemical principles they embody. They continue to be taught, practiced, and adapted, demonstrating their enduring legacy in the synthesis of this vital heterocyclic scaffold.

Conclusion

The classical named reactions for quinoline synthesis—Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer—represent a rich tapestry of synthetic organic chemistry developed over more than a century. Each method offers a unique approach to constructing the quinoline core, with distinct advantages and limitations. For researchers and professionals in drug development and materials science, a thorough understanding of these foundational reactions is not merely of historical interest but provides a powerful and versatile toolkit for the creation of novel and functional quinoline-based molecules. As the demand for sophisticated heterocyclic compounds continues to grow, the ingenuity of these classical syntheses will undoubtedly continue to inspire the next generation of chemical innovation.

References

- Friedländer synthesis. In: Wikipedia. [Link]

- Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

- Kaur, M., & Kumar, V. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(96), 53648–53669. [Link]

- Friedlaender Synthesis. Organic Chemistry Portal. [Link]

- Skraup reaction. In: Wikipedia. [Link]

- Verma, A., & Tiwari, R. K. (2022). A review on synthetic investigation for quinoline- recent green approaches. Cogent Chemistry, 8(1), 2118237. [Link]

- Preparation and Properties of Quinoline. LPU. [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

- Recent Progress in the Synthesis of Quinolines. PubMed. [Link]

- Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.

- Quinoline: An Attractive Scaffold in Drug Design. PubMed. [Link]

- Skraup's Synthesis. Vive Chemistry. [Link]

- Review on Quinoline: Recent Advances in Synthesis and Applic

- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]

- Friedlander quinoline synthesis. Química Orgánica. [Link]

- Kumar, V., Kaur, K., & Kumar, S. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(2), 199–224. [Link]

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry. [Link]

- Doebner–Miller reaction. In: Wikipedia. [Link]

- Doebner-Miller Reaction. SynArchive. [Link]

- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.

- Conrad–Limpach synthesis. In: Wikipedia. [Link]

- Combes quinoline synthesis. In: Wikipedia. [Link]

- Conrad-Limpach Synthesis. SynArchive. [Link]

- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Scribd. [Link]

- Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 6. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. uop.edu.pk [uop.edu.pk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 16. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 17. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 18. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 19. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]

The Skraup Synthesis of Quinoline: A Mechanistic and Practical Guide for the Modern Chemist

Introduction: The Enduring Relevance of a Classic Reaction

First described by Czech chemist Zdenko Hans Skraup in 1880, the Skraup synthesis is a powerful and enduring method for the synthesis of quinolines.[1] The archetypal reaction involves heating an aromatic amine, such as aniline, with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline.[1][2] Despite its age and the often vigorous conditions required, the Skraup synthesis remains a cornerstone of heterocyclic chemistry. Its ability to construct the fundamental quinoline ring system from readily available starting materials makes it an invaluable tool for researchers, scientists, and professionals in drug development.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[4] This guide provides an in-depth exploration of the Skraup synthesis, from its intricate mechanism to practical, field-proven protocols, designed to empower the modern chemist in harnessing this classic transformation.

Core Principles and Mechanistic Deep Dive

The Skraup synthesis is a multi-step process that elegantly transforms simple starting materials into the bicyclic quinoline core.[2] A thorough understanding of the underlying mechanism is paramount for troubleshooting, optimization, and adapting the reaction to new substrates. The reaction can be dissected into four key stages:

-

Formation of the α,β-Unsaturated Carbonyl: The reaction is initiated by the dehydration of glycerol using concentrated sulfuric acid to generate the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6] This step is crucial as it provides the three-carbon backbone that will ultimately form the pyridine ring of the quinoline.

-

Michael Addition: The aromatic amine then acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the acrolein.[6][7] This forms a β-anilinopropionaldehyde intermediate.

-

Cyclization and Dehydration: Under the strongly acidic conditions, the β-anilinopropionaldehyde intermediate undergoes an intramolecular electrophilic aromatic substitution. The ortho-position of the aniline ring attacks the protonated aldehyde, leading to cyclization.[5][8] Subsequent dehydration of the resulting cyclic alcohol affords a 1,2-dihydroquinoline intermediate.[6]

-

Oxidation to Quinoline: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic quinoline.[6][8] This aromatization step is driven by the oxidizing agent present in the reaction mixture.

Caption: The four key stages of the Skraup synthesis of quinoline.

Starting Materials and Reagents: A Guide to Informed Selection

The success of the Skraup synthesis is highly dependent on the judicious choice of starting materials and reagents.

The Aromatic Amine

A wide variety of primary aromatic amines can be employed in the Skraup synthesis, providing access to a diverse range of substituted quinolines.[9] The nature of the substituents on the aniline ring can significantly impact the reaction's outcome. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, often necessitating harsher conditions and leading to lower yields.[10] For meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often obtained.[9]

The Glycerol Component

Glycerol is the traditional source for the three-carbon fragment. However, α,β-unsaturated aldehydes or ketones can also be used in a related reaction known as the Doebner-von Miller synthesis.[5][11] In some cases, using the pre-formed α,β-unsaturated carbonyl compound can lead to a more controlled reaction.[12] A more recent, greener approach has explored the use of solketal, a derivative of glycerol and a byproduct of the biodiesel industry, as a substitute for glycerol.[5]

The Acid Catalyst

Concentrated sulfuric acid is the most commonly used acid catalyst. It serves a dual purpose: catalyzing the dehydration of glycerol and promoting the cyclization step.[5]

The Oxidizing Agent

A variety of oxidizing agents can be used in the Skraup synthesis. Nitrobenzene is a classic choice and can also act as a solvent.[1][2] However, due to the often violent nature of the reaction with nitrobenzene, other oxidizing agents are frequently employed. Arsenic acid (As₂O₅) is known to result in a less vigorous reaction.[1] Other alternatives include iodine and even air.[10][13] The choice of oxidizing agent can influence the reaction profile and the yield of the desired quinoline.

Reaction Moderators

The Skraup synthesis is notoriously exothermic and can be difficult to control.[2][6] To mitigate this, moderators are often added to the reaction mixture. Ferrous sulfate (FeSO₄) is a common choice and is believed to act as an oxygen carrier, thereby prolonging the reaction and making it less violent.[2][14] Boric acid can also be used to temper the reaction's vigor.[2][6]

Quantitative Data on Reaction Yields

The yield of the Skraup synthesis is influenced by several factors, including the substituents on the aniline, the choice of oxidizing agent, and the reaction conditions.

| Substituted Aniline | Product | Oxidizing Agent | Yield (%) |

| Aniline | Quinoline | Nitrobenzene | 84-91 |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Not Specified | Mixture |

| 3-Nitro-4-aminoanisole | 6-Methoxy-5-nitroquinoline | Arsenic Pentoxide | Not Specified |

Table adapted from BenchChem.[2]

Experimental Protocols: A Step-by-Step Guide

The following protocols are representative examples of the Skraup synthesis. Safety Precaution: The Skraup reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat, must be worn at all times.

Protocol 1: Synthesis of Quinoline from Aniline

Adapted from Organic Syntheses.[2]

Materials:

-

Aniline (93 g, 1.0 mole)

-

Glycerol (276 g, 3.0 moles)

-

Nitrobenzene (49 g, 0.4 mole)

-

Concentrated Sulfuric Acid (100 ml)

-

Ferrous Sulfate Heptahydrate (10 g)

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

-

Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture.

-

Add the ferrous sulfate heptahydrate to the reaction mixture.

-

Gently heat the mixture in an oil bath. The reaction will become exothermic.

-

Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then carefully neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

-

Perform steam distillation to isolate the crude quinoline.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.

Protocol 2: Synthesis of 8-Hydroxyquinoline

Adapted from BenchChem.[15]

Materials:

-

o-Aminophenol

-

Glycerol (anhydrous)

-

o-Nitrophenol

-

Concentrated Sulfuric Acid (98%)

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.

-

To this cooled mixture, slowly add o-aminophenol.

-

Then, add o-nitrophenol and a small amount of ferrous sulfate.

-

Heat the mixture to initiate the reaction. The reaction is exothermic, and the temperature should be carefully controlled.

-

Continue heating and stirring for 2-3 hours. The color of the reaction mixture will darken.

-

Allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a large beaker containing ice water.

-

Neutralize the solution with a sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.

-

Filter the precipitate, wash it with cold water, and then recrystallize from ethanol.

Caption: A generalized experimental workflow for the Skraup synthesis.

Conclusion: A Timeless Tool for Modern Challenges

The Skraup synthesis of quinoline, despite its discovery over a century ago, remains a highly relevant and valuable reaction in the synthetic chemist's toolkit. Its ability to construct the quinoline ring system from simple, readily available starting materials is a testament to its synthetic utility. For researchers and professionals in drug development, a deep understanding of this reaction's mechanism, scope, and practical execution is essential for the design and synthesis of novel therapeutic agents based on the versatile quinoline scaffold. This guide has aimed to provide a comprehensive and practical overview to empower scientists in their pursuit of new chemical entities that can address pressing medical needs.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

- The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (n.d.).

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).

- Skraup reaction - Wikipedia. (n.d.).

- Skraup's Synthesis - Vive Chemistry. (2012, November 3).

- Recent advances in the synthesis of quinolines: a review - RSC Publishing. (n.d.).

- A review on synthetic investigation for quinoline- recent green approaches. (n.d.).

- Recent Progress in the Synthesis of Quinolines - PubMed. (n.d.).

- Review on Quinoline: Recent Advances in Synthesis and Applications - Ijaresm. (n.d.).

- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Doebner–Miller reaction - Wikipedia. (n.d.).

- Work out the mechanism for the Skraup synthesis of quinoline. - Filo. (2025, July 20).

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. (n.d.).

- Preparation and Properties of Quinoline. (n.d.).

- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - Illinois Experts. (2006, February 17).

- Skraup Reaction - YouTube. (2022, January 22).

- The Skraup Synthesis of Quinolines - Organic Reactions. (n.d.).

- Skraup reaction - chemeurope.com. (n.d.).

- Skraup Reaction - NROChemistry. (n.d.).

- The Skraup Synthesis of Quinolines - ResearchGate. (n.d.).

- Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. (n.d.).

- The Skraup Reaction - How to Make a Quinoline - Curly Arrow. (2009, January 13).

- Alternative Oxidisers in Skraup reaction - Sciencemadness.org. (2009, September 9).

- Skraup quinoline synthesis - Chemistry Online. (2023, March 25).

- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).

- My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11. (2021, August 24).

- Skraup Synthesis - Explore the Science & Experts | ideXlab. (n.d.).

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]

- 4. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Doebner-von Miller Reaction: A Comprehensive Technical Guide to Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and functional materials.[1] Its derivatives exhibit a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] Among the classical methods for quinoline synthesis, the Doebner-von Miller reaction remains a powerful and versatile tool for the construction of this vital heterocyclic motif.[1][2] This in-depth guide provides a technical overview of the Doebner-von Miller reaction, from its mechanistic underpinnings to practical experimental protocols and troubleshooting, tailored for professionals in the field of chemical and pharmaceutical sciences.

The Core of the Reaction: Mechanism and Causality

The Doebner-von Miller reaction facilitates the synthesis of quinolines through the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[2][3] While seemingly straightforward, the reaction proceeds through a complex and debated mechanistic pathway. The currently accepted mechanism, supported by isotopic labeling studies, involves a fragmentation-recombination sequence, which underscores the intricacy of this classical transformation.[4][5]

The Fragmentation-Recombination Mechanism:

-

Initial Conjugate Addition: The reaction commences with a reversible Michael-type conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[3]

-

Fragmentation: The resulting amino ketone intermediate undergoes a non-reversible fragmentation into an imine and a saturated ketone.[3]

-

Recombination and Condensation: These fragments then recombine through a condensation reaction to form a new conjugated imine.[3]

-

Second Aniline Addition and Cyclization: This newly formed imine reacts with a second molecule of aniline in another conjugate addition. Subsequent intramolecular electrophilic attack on the aniline ring, followed by proton transfer, leads to a dihydroquinoline intermediate.[3]

-

Oxidation and Aromatization: The final step involves the elimination of an aniline molecule and oxidation of the dihydroquinoline to furnish the aromatic quinoline product.[3]

This mechanistic understanding is crucial for rationalizing experimental outcomes and for troubleshooting common issues such as low yields and byproduct formation.

Navigating the Synthetic Landscape: Scope and Limitations

The Doebner-von Miller reaction is valued for its ability to generate a diverse range of substituted quinolines. However, its success is contingent on the nature of the starting materials and the reaction conditions.

Substrate Scope:

-

Anilines: A wide variety of substituted anilines can be employed. The electronic nature of the substituents can influence the reactivity of the aniline, with electron-donating groups generally favoring the reaction.

-

α,β-Unsaturated Carbonyl Compounds: Both α,β-unsaturated aldehydes and ketones are viable reaction partners, leading to the formation of 2- and 2,4-disubstituted quinolines, respectively.[1][2]

Key Limitations and Challenges:

-

Tar Formation: A significant and common challenge is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which leads to the formation of intractable tars and a reduction in the yield of the desired quinoline.[1]

-

Low Yields with Electron-Withdrawing Groups: Anilines bearing strong electron-withdrawing groups can exhibit diminished nucleophilicity, resulting in lower reaction yields.[6]

-

Regioselectivity: The reaction of anilines with unsymmetrical α,β-unsaturated ketones can potentially lead to a mixture of regioisomers. However, the reaction generally favors the formation of 2-substituted quinolines.[7] Interestingly, a reversal of this regioselectivity to favor 4-substituted quinolines has been achieved by using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid.[7][8]

-

Steric Hindrance: The reaction can be sensitive to steric hindrance, particularly with bulky α,β-unsaturated aldehydes, which may lead to complex mixtures and low yields of the desired quinoline.[9]

In the Laboratory: A Self-Validating Experimental Protocol

To ensure reproducibility and provide a reliable starting point for optimization, this section details a robust protocol for the synthesis of 2-methylquinoline (quinaldine), a common quinoline derivative. This protocol is designed as a self-validating system, with clear steps and explanations for the choices made.

Synthesis of 2-Methylquinoline

Reaction Scheme:

A representative Doebner-von Miller reaction.

Materials and Reagents:

-

Aniline (freshly distilled)

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Toluene

-

30% Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, combine aniline (1.0 equivalent) and concentrated hydrochloric acid (e.g., 2 mL per 10 mmol of aniline). Stir the mixture to form aniline hydrochloride.

-

Catalyst Addition: To the stirred mixture, add anhydrous zinc chloride (a Lewis acid catalyst, e.g., 0.2 equivalents). Heat the mixture to 100 °C. The use of a Lewis acid like ZnCl₂ enhances the electrophilicity of the carbonyl group and promotes the cyclization step.

-

Slow Addition of Carbonyl: Dissolve crotonaldehyde (1.0 equivalent) in a minimal amount of a non-polar solvent like toluene. Add this solution dropwise to the heated reaction mixture over a period of 1 hour using the dropping funnel. This slow addition is critical to maintain a low concentration of the α,β-unsaturated aldehyde, thereby minimizing its self-polymerization and reducing tar formation.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at 100 °C for an additional 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water and then make it strongly alkaline (pH > 10) by the slow addition of a 30% sodium hydroxide solution while cooling the flask in an ice bath. This step neutralizes the acid and liberates the free quinoline base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL). The choice of solvent depends on the solubility of the specific quinoline derivative.

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-methylquinoline by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Expected Outcome and Characterization:

The reaction should yield 2-methylquinoline as a pale yellow oil. The identity and purity of the product should be confirmed by spectroscopic methods.

-

¹H NMR (CDCl₃): δ 8.03 (d, 1H), 7.95 (d, 1H), 7.68 (t, 1H), 7.50 (t, 1H), 7.27 (d, 1H), 2.72 (s, 3H).[10]

-

¹³C NMR (CDCl₃): δ 158.9, 147.8, 136.2, 129.3, 128.6, 127.5, 126.3, 125.5, 122.0, 25.2.[11]

Data-Driven Insights: A Quantitative Overview

The following table provides a summary of representative examples of the Doebner-von Miller reaction, showcasing the scope of the reaction with different substrates and catalysts.

| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst | Conditions | Yield (%) | Reference |

| Aniline | Crotonaldehyde | HCl, ZnCl₂ | 100 °C, 3 h | Moderate | [12] |

| 3-Acetylaniline | Crotonaldehyde | HCl, ZnCl₂ | 100 °C, 3 h | Moderate | [12] |

| Aniline | Cinnamaldehyde | Ag(I)-Montmorillonite K10 | Solvent-free, 3 h | 89 | |

| 4-Methoxyaniline | Crotonaldehyde | Ag(I)-Montmorillonite K10 | Solvent-free, 3 h | 85 | |

| 4-Chloroaniline | Cinnamaldehyde | Ag(I)-Montmorillonite K10 | Solvent-free, 3 h | 72 |

From Bench to Bedside: Applications in Drug Development

The Doebner-von Miller reaction and its underlying principles have been instrumental in the synthesis of key intermediates for pharmacologically active compounds. A notable example is the synthesis of 8-hydroxyquinoline, a versatile chelating agent and a precursor for numerous drugs.[13][14][15][16] While direct synthesis of complex drugs like chloroquine via a one-pot Doebner-von Miller reaction is not the standard route, the fundamental transformations of aniline and carbonyl compounds are integral to the broader synthetic strategies employed in the pharmaceutical industry for accessing the quinoline core.[17][18]

Visualizing the Workflow: A Process Diagram

The following diagram illustrates the general workflow for a typical Doebner-von Miller synthesis, from reaction setup to the isolation of the pure quinoline product.

General workflow for the Doebner-von Miller synthesis.

References

- BenchChem. (2025).

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Jeena, V., & Ramasamy, A. K. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.

- Supporting Inform

- Xia, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6592-6595.

- ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis.

- Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(46), 6436-6439.

- Gontsa, I., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6585.

- PubChem. (n.d.). 2-Methylquinoline.

- SpectraBase. (n.d.). 2-Methylquinoline.

- Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level.

- K.C. Nicolaou, T. Montagnon. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.

- Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676.

- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 984.

- Wikipedia. (n.d.). Doebner–Miller reaction.

- ResearchGate. (2006).

- PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

- ResearchGate. (2009). (PDF)

- ChemicalBook. (n.d.). 2,4-DIMETHYLQUINOLINE(1198-37-4) 1H NMR spectrum.

- The Royal Society of Chemistry. (2012). Spectral analysis of quinaldines.

- SynArchive. (n.d.). Doebner-Miller Reaction.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- chemeurope.com. (n.d.). Doebner-Miller reaction.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Exploration of substrate scope The scope of the reaction was found to....

- BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.

- PubChem. (n.d.). 2,4-Dimethylquinoline.

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). Quinaldine(91-63-4) 1H NMR spectrum.

- SpectraBase. (n.d.). 2-Methylquinoline - Optional[13C NMR] - Chemical Shifts.